[(3-Methylthiophen-2-yl)methyl](propyl)amine hydrochloride
Description
(3-Methylthiophen-2-yl)methylamine hydrochloride is a secondary amine hydrochloride salt featuring a 3-methylthiophene moiety linked to a propylamine group. The hydrochloride salt form enhances water solubility, a common strategy to improve bioavailability for amine-containing compounds.
Properties
IUPAC Name |
N-[(3-methylthiophen-2-yl)methyl]propan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NS.ClH/c1-3-5-10-7-9-8(2)4-6-11-9;/h4,6,10H,3,5,7H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWFHGTRDPJFMTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=C(C=CS1)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylthiophen-2-yl)methylamine hydrochloride typically involves the reaction of 3-methylthiophene with propylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified to obtain the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of (3-Methylthiophen-2-yl)methylamine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
(3-Methylthiophen-2-yl)methylamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can undergo substitution reactions where the thiophene ring or the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
Pharmaceutical Applications
- Drug Development : (3-Methylthiophen-2-yl)methylamine hydrochloride is being explored as a lead compound for developing new antidepressants and neuroprotective agents. Its structural features may confer unique pharmacological properties that can be harnessed in treating mood disorders and neurodegenerative diseases.
- Mechanism of Action : The interaction of this compound with specific receptors or enzymes may modulate their activity, leading to desired biological effects. Research is ongoing to elucidate the precise mechanisms involved.
- Biological Studies : It has potential applications in biological systems research, particularly in understanding cellular mechanisms and pathways relevant to mental health and neuroprotection.
Agricultural Applications
- Pesticides and Herbicides : The compound's unique chemical properties make it a candidate for developing agricultural chemicals aimed at pest control. Its efficacy and safety profiles are under investigation to determine its viability as an alternative to existing agrochemicals.
Industrial Applications
- Specialty Chemicals : In industrial contexts, (3-Methylthiophen-2-yl)methylamine hydrochloride is used as a building block in organic synthesis. It serves as a reagent in various chemical reactions, contributing to the production of specialty chemicals and materials.
Chemical Reactions
The compound can undergo several types of chemical reactions, including:
- Oxidation : The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.
- Reduction : It can be reduced to form corresponding amine or thiol derivatives.
- Substitution Reactions : Nucleophilic substitution reactions can occur at both the morpholine ring and the thiophene ring.
Mechanism of Action
The mechanism of action of (3-Methylthiophen-2-yl)methylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Propyl vs. Propargyl Substituents
Compounds such as (prop-2-yn-1-yl)(propyl)amine hydrochloride (CAS: 53227-34-2) and (4-fluorophenyl)methylamine hydrochloride (CAS: 1158359-45-5) feature propargyl (C≡CH₂) groups instead of the target compound’s propyl chain . This difference may influence solubility, reactivity in nucleophilic reactions, and interactions with biological targets.
Aromatic vs. Aliphatic Substituents
The target compound’s 3-methylthiophene group contrasts with benzyl or phenylmethyl substituents seen in analogs like (4-methylphenyl)methylamine hydrochloride (CAS: 1050167-11-7) . Thiophene’s sulfur atom may engage in unique dipole-dipole interactions or sulfur-aromatic bonding, whereas phenyl groups rely on π-π stacking. This distinction could affect binding affinity in receptor-ligand systems or metabolic stability.
Heterocyclic Modifications
Thiophene vs. Benzimidazole
3-(1H-1,3-benzodiazol-2-yl)propylamine hydrochloride () incorporates a benzimidazole ring, a bicyclic aromatic system with two nitrogen atoms . Benzimidazoles are known for DNA intercalation or enzyme inhibition, whereas the target’s monocyclic thiophene lacks such planar rigidity. The benzimidazole derivative’s higher molecular complexity may enhance specificity for certain biological targets but reduce solubility compared to the simpler thiophene-based compound.
Thiophene vs. Imidazole
[3-(1H-imidazol-1-yl)propyl][(3-methylthiophen-2-yl)methyl]amine hydrochloride (CAS: 1050483-90-3) features an imidazole ring appended to the propyl chain . The target compound, lacking this heterocycle, may exhibit reduced polarity but improved membrane permeability due to its lower molecular weight (estimated 219.5 g/mol vs. 271.81 g/mol for the imidazole analog).
Molecular Weight and Solubility Trends
Simpler amines like the target compound (MW ≈ 219.5 g/mol) are generally more water-soluble than bulkier derivatives. For example, TP-238 Hydrochloride (MW: 458.58 g/mol, free base) contains pyrimidine and pyrazole rings, which likely reduce solubility despite its hydrochloride salt form . The target’s balance of aromatic and aliphatic components may offer intermediate lipophilicity (logP), favoring both solubility and cell membrane penetration.
Data Tables
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Predicted Solubility | Potential Applications |
|---|---|---|---|---|---|
| (3-Methylthiophen-2-yl)methylamine hydrochloride | C₁₀H₁₈ClNS | 219.5 | Thiophene-methyl, propyl | High (HCl salt) | Medicinal chemistry intermediate |
| [3-(1H-imidazol-1-yl)propyl][(3-methylthiophen-2-yl)methyl]amine hydrochloride | C₁₃H₁₈ClN₃S | 271.81 | Thiophene-methyl, imidazole-propyl | Moderate | Enzyme inhibition, H-bonding |
| (Prop-2-yn-1-yl)(propyl)amine hydrochloride (CAS: 53227-34-2) | C₆H₁₂ClN | 149.62 | Propargyl, propyl | High (HCl salt) | Reactive intermediate |
| TP-238 Hydrochloride | C₂₂H₃₀ClN₆O₃S | 458.58 (free base) | Pyrimidine, pyrazole | Low to moderate | Kinase inhibition, targeted therapy |
Biological Activity
(3-Methylthiophen-2-yl)methylamine hydrochloride is a chemical compound characterized by its unique structure, which includes a methylthiophene moiety and an amine group. The molecular formula is C₉H₁₆ClN₁S, with a molecular weight of approximately 205.75 g/mol. This compound has garnered interest due to its potential biological activities, which require further empirical studies to establish its efficacy and mechanisms of action .
Comparative Analysis with Related Compounds
To better understand the potential biological activity of (3-Methylthiophen-2-yl)methylamine hydrochloride, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 3-Methylthiophene | Contains a thiophene ring | Known for its aromaticity and stability |
| Propylamine | Simple aliphatic amine | Basic structure without aromatic characteristics |
| 3-(4-Methoxyphenyl)propylamine | Contains an ether group | Exhibits different biological activity due to methoxy group |
| 4-(Methylthio)aniline | Aniline derivative with methylthio | Different reactivity due to amino group presence |
The uniqueness of (3-Methylthiophen-2-yl)methylamine hydrochloride lies in its combination of a thiophene ring with an aliphatic amine, which may confer distinct pharmacological properties compared to simpler compounds or those lacking the thiophene moiety .
Potential Applications
The compound may exhibit various biological activities, including:
- Anticonvulsant Activity : Similar compounds have been evaluated for their potential in treating seizures. For instance, derivatives containing thiophene rings have shown efficacy in inhibiting voltage-gated sodium channels and modulating GABA transporters .
- Antinociceptive Properties : Some studies indicate that compounds with similar structures can exhibit pain-relieving effects through interactions with TRPV1 receptors .
- Antimicrobial Activity : Structural analogs have demonstrated varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria .
Anticonvulsant Activity Study
A study investigated the anticonvulsant properties of compounds containing the methylthiophene moiety. The results indicated that certain derivatives exhibited significant protection against seizures in animal models. For example, one compound showed a higher ED50 value than established anticonvulsants like valproic acid and ethosuximide, suggesting potential therapeutic applications in seizure management .
Antimicrobial Activity Assessment
In another study, compounds similar to (3-Methylthiophen-2-yl)methylamine hydrochloride were tested against various microbial strains. While many exhibited only moderate activity, the findings highlight the importance of further optimization and testing of structural variations to enhance efficacy .
Molecular Docking Studies
Molecular docking studies have been conducted on related compounds to predict their interactions with specific biological targets. These computational analyses provide insights into how modifications in structure can influence binding affinity and biological activity, paving the way for future experimental validation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
